molecular formula C9H6FNO B1342521 2-(4-Fluorophenyl)oxazole CAS No. 885268-39-3

2-(4-Fluorophenyl)oxazole

Cat. No. B1342521
M. Wt: 163.15 g/mol
InChI Key: VIWONCNRYPUJLL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the fluorophenyl group suggests that this compound may exhibit unique physical and chemical properties, potentially making it of interest in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated oxazole derivatives can be complex, involving multiple steps and the use of specific catalysts or reagents. For instance, the synthesis of fluorinated benzothiazoles, which are structurally related to oxazoles, has been achieved through modifications to the Jacobsen cyclization process, allowing the production of pure target compounds . Similarly, the synthesis of 2,4-disubstituted oxazoles has been accomplished using a gold-catalyzed oxidation strategy, where bidentate ligands were found to temper the reactivity of the gold carbene intermediates . These methods highlight the importance of catalyst choice and reaction conditions in the synthesis of fluorinated heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related fluorinated heterocyclic compounds has been studied using various techniques. For example, the structure of 2-fluoro-3,5-di-tert-butyl-1,3,2-oxazaphospholene was determined using electron diffraction and ab initio calculations, revealing a P-envelope conformation with a notably long P-F bond . This suggests that the molecular structure of 2-(4-Fluorophenyl)oxazole could also exhibit interesting conformational characteristics due to the presence of the fluorine atom.

Chemical Reactions Analysis

Fluorinated heterocycles like oxazoles can participate in various chemical reactions, often influenced by the presence of the fluorine atom. For instance, the reactivity of a germanium analogue of an agricultural fungicide containing a fluorophenyl group was compared to its silicon counterpart, showing comparable fungicidal properties . This indicates that the introduction of fluorine into heterocyclic compounds can affect their reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocycles can be quite distinct. The presence of fluorine can influence the acidity, reactivity, and overall stability of these compounds. For example, a benzoxazole derivative was found to be sensitive to pH changes and selectively responsive to metal cations due to the high acidity of the fluorophenol moiety . Additionally, the introduction of fluorophenyl groups into triazole structures has been shown to lead to new compounds with unique properties . These findings suggest that 2-(4-Fluorophenyl)oxazole may also possess distinct physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Fluorescent Probes and Sensing

2-(4-Fluorophenyl)oxazole and its derivatives are primarily utilized in the development of fluorescent probes for sensing various biological and chemical entities. For instance, derivatives like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied to fluorescent probes for sensing pH changes and metal cations like magnesium and zinc. Their high sensitivity and selectivity in metal cations detection are attributed to the high acidity of the fluorophenol moiety, enabling them to exhibit large fluorescence enhancement under specific conditions (Tanaka et al., 2001).

Antimicrobial and Antifungal Activities

Compounds containing the 2-(4-Fluorophenyl)oxazole structure have demonstrated antimicrobial and antifungal activities. Research into fluorophenyl-containing 1,2,4-triazoles, which can be related structurally to 2-(4-Fluorophenyl)oxazole, has shown substantial activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating their potential use in creating new antimicrobial and antifungal agents (Бігдан, 2021).

Antiproliferative Properties

Derivatives of 2-(4-Fluorophenyl)oxazole have been synthesized and shown to possess antiproliferative activity. Novel trisubstituted oxazole derivatives containing the 2-(4-Fluorophenyl)oxazole motif were synthesized and demonstrated significant antiproliferative activity in vitro, comparable to positive controls like 5-fluorouracil, indicating their potential application in cancer treatment (Liu et al., 2009).

Antiprotozoal Activity

Some derivatives of 2-(4-Fluorophenyl)oxazole have been prepared and evaluated for their antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This research suggests the potential use of 2-(4-Fluorophenyl)oxazole derivatives in treating protozoal infections (Carballo et al., 2017).

Future Directions

Oxazole derivatives, including 2-(4-Fluorophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being studied for their potential therapeutic applications, and it is expected that more research will be conducted on these compounds in the future .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWONCNRYPUJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610286
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)oxazole

CAS RN

885268-39-3
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-4-iodobenzene (1 g, 0.0144 mmol) in DMF (15 mL) was purged with argon, and oxazole (6.4 g/3.3 mL, 0.02898 mmol), copper iodide (5.5 g, 0.02898 mmol) and palladium (II) acetate (0.15 g, 0.000724 mmol) was added. The reaction mixture was purged with argon for 5 min and refluxed under argon for 12 h. The solution was cooled to room temperature and diluted with ice cold water (100 mL). The reaction mixture was extracted with ethyl acetate (200 mL) and filtered through Celite® reagent. The organic solvent was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure to obtain crude product. The crude product was purified by Biotage IsoleraOne® column using a 25 g column (7% ethyl acetate in hexane) to give 2-(4-fluorophenyl)oxazole (0.6 g, 26%) as yellow liquid. 1H NMR (400 MHz, DMSO-d6): δ 8.19 (s, 1H), 8.03-7.99 (m, 2H), 7.34 (t, 3H); LC-MS m/z calculated for [M+H]+ 164.05. found 164.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
Q Guo, L Tao, C Liu, X Zhao, D Wan, J Zhang… - Chinese Chemical …, 2021 - Elsevier
Bis(4-fluorophenyl) substituted oxazole (2,5-Oxz) and C2(5)-C2ʹ(5ʹ) linked bioxazole isomers (C2-C2ʹ_BOxz, C2-C5ʹ_BOxz and C5-C5ʹ_BOxz) were concisely synthesized via …
H Savolainen, M Cantore, NA Colabufo… - Molecular …, 2015 - ACS Publications
P-Glycoprotein (P-gp), along with other transporter proteins at the blood–brain barrier (BBB), limits the entry of many pharmaceuticals into the brain. Altered P-gp function has been …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
KUŞ Canan, E Uğurlu, ED Özdamar… - Turkish Journal of …, 2017 - ncbi.nlm.nih.gov
Objectives: To synthesize and characterize 4-(substituted benzylidene)-2-(substituted phenyl) oxazol-5 (4H)-one derivatives (E1-E10), and evaluate them for antioxidant activity. …
D Kumar, NM Kumar, S Sundaree, EO Johnson… - European journal of …, 2010 - Elsevier
A series of 4-(3′-indolyl)oxazole congeners have been synthesized and studied for their cytotoxicity against six cancer cell lines. Reaction of 3-acetyl-1′-benzenesulfonylindole with […
J Zhou, QH Dai Hong, MX Du Xianchao… - Chinese Journal of …, 2018 - sioc-journal.cn
为了从氰基丙烯酸酯类衍生物中寻找新的活性化合物, 通过活性基团拼接方法, 设计合成了一系列 新型含噁唑环结构的氰基丙烯酸酯化合物. 初步的除草活性测试结果表明, 大部分标题化合物…
Number of citations: 1 sioc-journal.cn
AV Serebryannikova, EE Galenko… - The Journal of …, 2019 - ACS Publications
The first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization is reported. Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
JD Herszman, M Berger, SR Waldvogel - pstorage-acs-6854636.s3 …
Scheme 1 illustrates the postulated reaction mechanism for the electrosynthesis of the fluorinated oxazoles 2. After anodic oxidation of iodoarene ArI the hypervalent difluoroiodoarene …
P Guo, JH Huang, QC Huang, XH Qian - Chinese Chemical Letters, 2013 - Elsevier
Straightforward and direct synthesis of 2-substituted-5-oxazolecarbaldehydes was achieved by treating propargylamides with mercury(II) perchlorate as catalyst and ammonium cerium(…
Y Kim, C Ma, S Park, Y Shin‐, T Lee… - Chemistry–An Asian …, 2021 - Wiley Online Library
Interleukin‐33 (IL‐33) is an epithelial‐derived cytokine that plays an important role in immune‐mediated diseases such as asthma, atopic dermatitis, and rheumatoid arthritis. Although IL…
CM Counceller - 2010 - search.proquest.com
The following dissertation deals with two research projects. The first project describes an efficient metal-free synthesis of 1H-indazoles. Indazoles exhibit a diverse range of …

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